1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2079-49-4
VCID: VC2007961
InChI: InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3
SMILES: CC(=O)C1=CC=C(C=C1)OCCN(C)C
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one

CAS No.: 2079-49-4

Cat. No.: VC2007961

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one - 2079-49-4

Specification

CAS No. 2079-49-4
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone
Standard InChI InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3
Standard InChI Key BORAIMRIXNKUFQ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)OCCN(C)C
Canonical SMILES CC(=O)C1=CC=C(C=C1)OCCN(C)C

Introduction

Chemical Structure and Properties

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one consists of an acetophenone core with a dimethylaminoethoxy group at the para position. The compound exhibits the following physicochemical properties:

PropertyValue
CAS Number2079-49-4
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
Density1.002 g/cm³
Boiling Point348.6°C at 760 mmHg
Flash Point164.6°C
Physical StateNot specified in literature
LogP2.60980
Vapor Pressure4.97E-05 mmHg at 25°C
Index of Refraction1.506

The compound's structural characteristics include an acetyl group (ethan-1-one) attached to a phenyl ring, which is substituted at the para position with a 2-(dimethylamino)ethoxy group. This arrangement contributes to its distinct chemical behavior and potential applications .

Molecular Identifiers and Nomenclature

For precise identification in chemical databases and literature, several standardized molecular identifiers exist for this compound:

Identifier TypeValue
IUPAC Name1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone
InChIInChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3
InChIKeyBORAIMRIXNKUFQ-UHFFFAOYSA-N
SMILESCC(=O)C1=CC=C(C=C1)OCCN(C)C
PubChem CID3026305

The compound is registered under various synonyms in chemical databases, including 4'-(2-(dimethylamino)ethoxy)acetophenone and 1-(4-[2-(dimethylamino)ethoxy]phenyl)ethan-1-one .

Synthetic MethodReagentsConditionsExpected Yield
Williamson Ether Synthesis4-Hydroxyacetophenone, 2-(dimethylamino)ethyl chloride, K₂CO₃DMF, 80-100°C, 12-24h75-85%
Mitsunobu Reaction4-Hydroxyacetophenone, 2-(dimethylamino)ethanol, DIAD, PPh₃THF, rt to 50°C, 8-12h70-80%
Alkylation with Alkyl Triflate4-Hydroxyacetophenone, 2-(dimethylamino)ethyl triflate, Cs₂CO₃Acetone, rt, 4-8h80-90%

These synthetic approaches are commonly employed for the preparation of para-substituted acetophenones with aminoalkoxy substituents.

Chemical Reactivity

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one exhibits reactivity patterns characteristic of both ketones and tertiary amines, making it versatile in various chemical transformations.

Ketone Functionality

The acetyl group undergoes typical carbonyl reactions, including:

  • Nucleophilic addition reactions with hydride donors, Grignard reagents, and organolithium compounds

  • Condensation reactions with amines to form imines

  • Aldol condensations with aldehydes or ketones in the presence of base

  • Reduction to alcohols using various reducing agents

Tertiary Amine Functionality

The dimethylamino group demonstrates:

  • Lewis base behavior, enabling coordination with Lewis acids and metals

  • Quaternization with alkyl halides to form quaternary ammonium salts

  • Oxidation potential under specific conditions

  • Hydrogen-bonding acceptor capabilities

Aryl Ether Linkage

The ether linkage exhibits relative stability under various conditions but may undergo cleavage under strongly acidic or basic conditions or in the presence of strong nucleophiles .

Applications in Research and Development

Pharmaceutical Intermediates

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one serves as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting receptor-mediated pathways. The dimethylaminoethoxy functionality is structurally similar to moieties found in several important drug classes.

Biological ActivityRelated Structural FeaturesPotential Mechanisms
AnticancerDimethylaminoethoxy groupEnzyme inhibition, receptor modulation
AntimicrobialAcetophenone coreMembrane disruption
Anti-inflammatoryAryl ether linkageSignaling pathway interference

Similar compounds such as 1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one have demonstrated anticancer, antimicrobial, and anti-inflammatory activities. These properties are attributed to the dimethylamino group's ability to interact with enzymes and receptors, modulating cellular signaling pathways.

Synthetic Building Block

The compound serves as a valuable building block in organic synthesis due to its bifunctional nature:

  • The ketone group enables further functionalization through condensation reactions

  • The dimethylamino group provides a handle for quaternization or coordination chemistry

  • The para-substituted phenyl ring allows for selective transformations

Structure-Activity Relationships

The molecular structure of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one contributes to its chemical behavior and potential biological activities:

  • The acetyl group (ethan-1-one) functions as a hydrogen bond acceptor and provides a reactive site for nucleophilic addition

  • The para-substituted phenyl ring creates a planar aromatic system that can engage in π-π interactions

  • The ethoxy linker introduces flexibility and distance between the functional groups

  • The dimethylamino group acts as a basic center and hydrogen bond acceptor, potentially enabling interactions with biological macromolecules

Hazard TypeClassificationSymbol
GHS SymbolGHS07Warning
Hazard StatementsH302-H312-H332Harmful if swallowed, in contact with skin, or if inhaled
Precautionary StatementsP261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501Various safety precautions

Comparison with Structurally Related Compounds

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one shares structural features with several other compounds of pharmaceutical and synthetic interest. Comparing their properties provides insight into structure-activity relationships:

CompoundKey Structural DifferenceNotable Properties
4-(2-(Diethylamino)ethoxy)acetophenoneDiethylamino vs. dimethylaminoIncreased lipophilicity
1-(4-(Diphenylamino)phenyl)ethanoneDiphenylamino vs. dimethylaminoethoxyEnhanced π-conjugation, fluorescent properties
2-(Dimethylamino)-1-phenylethanoneDirect attachment of dimethylamino to carbonylDifferent reactivity pattern

These structural variations result in distinct physicochemical properties and potentially different biological activities .

Analytical Characterization

Standard analytical techniques for the characterization of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one include:

Spectroscopic Methods

  • NMR Spectroscopy: Characteristic signals include:

    • ¹H NMR: Methyl protons of acetyl group (~2.5 ppm), aromatic protons (6.9-7.9 ppm), and N-methyl protons (~2.3 ppm)

    • ¹³C NMR: Carbonyl carbon (~196 ppm), aromatic carbons (114-163 ppm), and N-methyl carbons (~45 ppm)

  • IR Spectroscopy: Key absorption bands at:

    • Carbonyl stretching (~1680 cm⁻¹)

    • C-O-C stretching (~1250-1200 cm⁻¹)

    • Aromatic C=C stretching (~1600-1400 cm⁻¹)

  • Mass Spectrometry: Molecular ion peak at m/z 207, with fragmentation patterns characteristic of the dimethylaminoethoxy and acetyl groups

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